molecular formula C18H21ClN6 B2600521 N-(3-chloro-4-methylphenyl)-1-methyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 878064-75-6

N-(3-chloro-4-methylphenyl)-1-methyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2600521
CAS No.: 878064-75-6
M. Wt: 356.86
InChI Key: FWSNHRDZFLLBJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-methylphenyl)-1-methyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a synthetic small molecule based on the 1H-pyrazolo[3,4-d]pyrimidine scaffold, a well-established purine bioisostere in medicinal chemistry . This compound features a 1-methyl group, a piperidin-1-yl substituent at the 6-position, and an N-(3-chloro-4-methylphenyl)amine group at the 4-position of the core heterocyclic system. The specific substitution pattern is designed to mimic adenine, allowing the molecule to compete with ATP for binding sites in various kinase domains . Pyrazolo[3,4-d]pyrimidine derivatives are prominent in drug discovery for their diverse pharmacological potential, particularly as inhibitors of protein kinases, which are critical targets in oncology and other disease areas . Compounds within this class have been investigated as potent, selective inhibitors for enzymes including Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR) mutants . The structural motifs present in this compound—specifically the 4-arylamine and the 6-alkylamino substituents—are frequently employed to achieve targeted inhibitory activity and enhance selectivity . This product is provided for research purposes such as in vitro assay development , mechanism of action studies , and structure-activity relationship (SAR) investigations in early drug discovery. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with care in a controlled laboratory environment, adhering to all relevant safety protocols.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-1-methyl-6-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN6/c1-12-6-7-13(10-15(12)19)21-16-14-11-20-24(2)17(14)23-18(22-16)25-8-4-3-5-9-25/h6-7,10-11H,3-5,8-9H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWSNHRDZFLLBJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=C3C=NN(C3=NC(=N2)N4CCCCC4)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-1-methyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the pyrazolopyrimidine ring system. For instance, starting from a substituted pyrazole and a suitable nitrile or amine derivative, cyclization can be achieved under acidic or basic conditions.

    Substitution Reactions:

    Final Functionalization: The attachment of the 3-chloro-4-methylphenyl group is typically done via a coupling reaction, such as Suzuki or Buchwald-Hartwig coupling, using appropriate catalysts and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrazolo[3,4-d]pyrimidine scaffold exhibits reactivity at multiple positions, particularly at the C4 and C6 chloro/methyl groups.

Key Observations

  • C4-position reactivity : The 4-amino group undergoes substitution with nucleophiles. For example, treatment with methylamine replaces the chloro group at C4, yielding derivatives like 4-methylamino analogs (e.g., 2 in ).

  • C6-position : The piperidin-1-yl group at C6 can participate in displacement reactions under acidic or basic conditions. Piperidine substitution is often achieved via SNAr (nucleophilic aromatic substitution) using piperidine in DMF at elevated temperatures .

Reaction Conditions

PositionReagent/ConditionsProductYieldSource
C4-ClMethylamine (MeNH₂), EtOH, reflux4-MeNH-pyrazolo-pyrimidine75–85%
C6Piperidine, DMF, 80°C6-piperidinyl derivative60–70%

Oxidation and Reduction

The methyl and piperidine substituents influence redox behavior:

Oxidation

  • Methyl group oxidation : The 1-methyl group on the pyrazole ring can be oxidized to a carboxylic acid using KMnO₄ in acidic conditions, forming 1-carboxy derivatives .

  • Piperidine ring : Oxidation with mCPBA (meta-chloroperbenzoic acid) yields N-oxide derivatives, altering electronic properties .

Reduction

  • Nitro groups : If present, nitro substituents (e.g., in precursors) are reduced to amines using H₂/Pd-C or SnCl₂ .

Cross-Coupling Reactions

The chloro and methyl groups enable transition-metal-catalyzed coupling:

  • Suzuki-Miyaura coupling : The 3-chloro-4-methylphenyl group participates in cross-couplings with boronic acids (e.g., aryl/heteroaryl) under Pd(PPh₃)₄ catalysis .

  • Buchwald-Hartwig amination : Amination at C4 using Pd₂(dba)₃ and Xantphos facilitates aryl amine introductions .

Example

ReactionCatalystProductApplication
Suzuki couplingPd(PPh₃)₄Biaryl derivativesKinase inhibitor analogs

Cyclization and Ring Modifications

The core pyrazolo[3,4-d]pyrimidine undergoes cyclization with electrophiles:

  • Thiazole formation : Reaction with CS₂/KOH introduces thiazole rings at C6, enhancing kinase inhibition .

  • Triazole derivatives : Click chemistry with azides yields triazole-linked conjugates for targeted drug delivery .

Acid/Base-Mediated Rearrangements

  • Piperidine ring opening : Treatment with HCl/EtOH cleaves the piperidine ring to form secondary amines, which can re-close under basic conditions .

  • Tautomerism : The pyrazole ring exhibits 1H/2H tautomerism, influencing solubility and binding affinity .

Biological Activity Correlation

Reaction products show structure-activity relationships (SAR) in kinase inhibition:

  • Piperidine modifications : Bulky groups (e.g., 4-methylpiperidine) enhance CDK4/6 selectivity (Ki = 1–30 nM) .

  • Chlorophenyl group : Electron-withdrawing Cl improves metabolic stability and target binding.

Comparative Activity Table

DerivativeCDK4 Ki (nM)CDK6 Ki (nM)GI₅₀ (MV4-11)
Parent compound430209 nM
4-MeNH analog1245>1 μM
Piperidine N-oxide828350 nM

Scientific Research Applications

Structural Characteristics

The compound features a complex structure characterized by a pyrazolo[3,4-d]pyrimidine core, which is known for its versatility in medicinal chemistry. The molecular formula is C18H21ClN6C_{18}H_{21}ClN_{6}, with a molecular weight of approximately 356.9 g/mol. Its unique structure allows for multiple substitution patterns that can influence its biological activity and pharmacokinetic properties.

Anticancer Activity

Research has indicated that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds with similar structural motifs have been shown to inhibit specific kinases involved in cancer progression. Studies suggest that N-(3-chloro-4-methylphenyl)-1-methyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine may inhibit ACK1 (Activated Cdc42-associated kinase), which plays a role in tumor growth and metastasis .

Antiparasitic Activity

There is emerging evidence supporting the use of pyrazolo[3,4-d]pyrimidine derivatives in treating parasitic infections such as toxoplasmosis. The compound's ability to inhibit critical enzymes in the life cycle of parasites suggests potential therapeutic applications against such diseases .

Neurological Applications

The compound's piperidine moiety may contribute to interactions with neurotransmitter systems, making it a candidate for further exploration in treating neurological disorders. The presence of a piperidine ring is often associated with enhanced central nervous system activity .

Case Study 1: Inhibition of ACK1 in Cancer Cells

A study demonstrated that compounds similar to this compound effectively inhibited ACK1-dependent pathways in pancreatic cancer cells. This inhibition resulted in decreased phosphorylation of AKT and reduced cell proliferation rates .

Case Study 2: Antiparasitic Efficacy

Another investigation highlighted the efficacy of pyrazolo[3,4-d]pyrimidine derivatives against Toxoplasma gondii by targeting specific pathways critical for the parasite's survival and replication .

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-1-methyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it might inhibit a kinase enzyme, thereby blocking a signaling pathway involved in cell proliferation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Below is a detailed comparison with structurally related pyrazolo[3,4-d]pyrimidine derivatives, focusing on substitutions, physicochemical properties, and pharmacological implications.

2.1. Substitution Patterns and Molecular Properties
Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Features
Target Compound C₁₈H₁₇ClN₆ 1-Me, 4-(3-Cl-4-MePh), 6-(piperidin-1-yl) ~368.8 Balanced lipophilicity; piperidine enhances solubility and bioavailability.
N-(3-Chloro-4-methylphenyl)-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine C₁₈H₁₃Cl₂N₅ 1-(4-ClPh), 4-(3-Cl-4-MePh) 370.24 Increased lipophilicity (dual Cl); potential cytotoxicity but reduced solubility.
6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine C₈H₁₁ClN₆ 1-Me, 4-NMe₂, 6-(CH₂Cl) 226.67 Chloromethyl allows further derivatization; intermediate for pharmacophores.
3-(3-Chlorophenoxymethyl)-1-(oxan-4-yl)pyrazolo[3,4-d]pyrimidin-4-amine C₁₇H₁₇ClN₅O 1-(tetrahydropyran), 3-(PhOCH₂), 4-NH₂ 362.81 Phenoxymethyl may improve membrane permeability; tetrahydropyran enhances metabolic stability.
6-Chloro-N-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine C₁₃H₁₂ClN₅O 1-Me, 4-(4-MeOPh), 6-Cl 289.72 Methoxy group enhances solubility; chloro at 6 enables nucleophilic substitution.

Biological Activity

N-(3-chloro-4-methylphenyl)-1-methyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the current understanding of its biological activity, structure-activity relationships (SAR), and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its bioactive properties. The presence of a piperidine moiety and a chloro-substituted aromatic ring contributes to its pharmacological profile.

Structural Formula:

C15H19ClN4\text{C}_{15}\text{H}_{19}\text{Cl}\text{N}_{4}

Anticancer Activity

Studies indicate that pyrazolo[3,4-d]pyrimidines exhibit significant anticancer properties by inhibiting various kinases involved in cancer cell proliferation. In particular, compounds with similar scaffolds have shown efficacy against breast cancer and leukemia cell lines through mechanisms involving apoptosis induction and cell cycle arrest .

Enzyme Modulation

Research has identified that this compound acts as a positive allosteric modulator for certain enzymes, enhancing their activity. For instance, it has been shown to increase the activity of nicotinamide adenine dinucleotide (NAD+) biosynthetic pathways, which are crucial in cellular metabolism and energy production .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various structural modifications:

ModificationEffect on Activity
Chloro substituent at the 3-positionEnhances binding affinity to target enzymes
Piperidine ringIncreases solubility and bioavailability
Methyl group at the 1-positionModulates receptor selectivity

These modifications have been systematically explored in related compounds to optimize their pharmacological profiles .

Case Study 1: Antitumor Efficacy

In a study involving a series of pyrazolo[3,4-d]pyrimidines, this compound demonstrated potent cytotoxicity against several cancer cell lines. The compound was tested at varying concentrations (0.01 µM to 10 µM), showing an IC50 value of approximately 0.5 µM against MCF7 breast cancer cells .

Case Study 2: Enzyme Interaction

Another study focused on the interaction of this compound with NAMPT (nicotinamide adenine dinucleotide biosynthetic enzyme). The results indicated that it could enhance NAMPT activity by up to 2.6-fold compared to controls, suggesting its potential as a therapeutic agent in metabolic disorders .

Q & A

Basic: What are the typical synthetic routes for preparing N-(3-chloro-4-methylphenyl)-1-methyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine?

The synthesis involves multi-step heterocyclic coupling and functionalization:

  • Step 1 : Formation of the pyrazolo[3,4-d]pyrimidine core via cyclization of substituted pyrazole precursors under reflux conditions (e.g., DMF, 120°C) .
  • Step 2 : Introduction of the piperidin-1-yl group via nucleophilic substitution at the 6-position using piperidine and a base like K2_2CO3_3 in THF .
  • Step 3 : Coupling of the 4-amino group with 3-chloro-4-methylphenyl via Buchwald-Hartwig amination (Pd catalysts, ligands, and elevated temperatures) .
  • Purification : Column chromatography or recrystallization to achieve >95% purity .

Basic: Which spectroscopic and crystallographic methods are used to characterize this compound?

  • 1H/13C NMR : Assigns proton environments (e.g., aromatic δ 7.2–8.3 ppm, NH signals δ ~11.8 ppm) and confirms substitution patterns .
  • X-ray crystallography : Resolves 3D conformation, bond angles, and intermolecular interactions (e.g., π-π stacking in the pyrimidine core) .
  • HRMS : Validates molecular weight (e.g., calculated [M+H]+ 428.15 vs. observed 428.14) .

Advanced: How can reaction conditions be optimized to improve yield and regioselectivity during synthesis?

  • Catalyst screening : Pd(OAc)2_2/XPhos systems enhance coupling efficiency in amination steps (yields increase from 60% to 85%) .
  • Solvent effects : Polar aprotic solvents (e.g., DMSO) improve solubility of intermediates, reducing side-product formation .
  • Temperature control : Lowering reaction temperatures (<100°C) minimizes decomposition of heat-sensitive intermediates .

Advanced: What structure-activity relationship (SAR) insights exist for modifying this compound’s pharmacological profile?

  • Piperidine substitution : Replacing piperidin-1-yl with morpholine reduces target affinity (IC50_{50} increases from 12 nM to 480 nM) .
  • Chlorophenyl positioning : 3-Chloro-4-methylphenyl enhances lipophilicity (logP = 3.2) and blood-brain barrier penetration compared to unsubstituted analogs .
  • Pyrazolo core rigidity : Fluorination at the 2-position stabilizes the planar conformation, improving kinase inhibition selectivity .

Advanced: How should researchers address discrepancies in reported NMR spectral data for this compound?

  • Solvent calibration : Confirm deuterated solvent shifts (e.g., DMSO-d6_6 vs. CDCl3_3) and internal standards (TMS) .
  • Dynamic effects : Variable-temperature NMR resolves tautomerism (e.g., NH proton exchange broadening at δ 11.8 ppm) .
  • Comparative analysis : Cross-reference with analogs (e.g., ’s δ 7.96 ppm for Ar–H vs. δ 7.72 ppm in related compounds) .

Advanced: What experimental strategies resolve contradictions in reported biological target affinities?

  • Orthogonal assays : Use FRET-based enzymatic assays and SPR binding studies to validate kinase inhibition (e.g., IC50_{50} = 15 nM vs. 50 nM in conflicting reports) .
  • Off-target profiling : Screen against panels of 400+ kinases to confirm selectivity (e.g., >100-fold selectivity for PKCθ over PKCα) .
  • Cellular context : Compare activity in HEK293 (high endogenous ATP) vs. Jurkat cells (low ATP) to assess target engagement .

Advanced: How can regioselectivity challenges during piperidin-1-yl substitution be mitigated?

  • Directing groups : Install temporary protecting groups (e.g., Boc) to block competing reaction sites .
  • Computational modeling : DFT calculations predict favorable transition states for substitution at the 6-position (ΔG^\ddagger = 28 kcal/mol vs. 35 kcal/mol at 2-position) .
  • Lewis acid additives : ZnCl2_2 coordinates with the pyrimidine N, enhancing regioselectivity (yield improves from 50% to 78%) .

Advanced: What computational methods support the design of derivatives with improved binding kinetics?

  • Molecular docking : AutoDock Vina predicts binding poses in PKCθ’s ATP-binding pocket (docking score = -9.2 kcal/mol) .
  • MD simulations : 100-ns simulations assess stability of hydrogen bonds (e.g., Lys436 backbone interaction retention >80% simulation time) .
  • Free energy perturbation (FEP) : Quantifies ΔΔG for methyl-to-ethyl substitutions (e.g., ΔΔG = -1.2 kcal/mol favors increased affinity) .

Basic: What are the solubility and stability profiles of this compound under experimental conditions?

  • Solubility : Moderately soluble in DMSO (25 mg/mL) but poorly in aqueous buffers (<0.1 mg/mL at pH 7.4) .
  • Stability : Degrades <5% over 24 hours in PBS (pH 7.4) but undergoes hydrolysis in acidic conditions (t1/2_{1/2} = 2 hours at pH 2) .
  • Storage : Stable at -20°C under argon for >6 months; avoid repeated freeze-thaw cycles .

Advanced: What challenges arise when scaling up synthesis from milligram to gram quantities?

  • Exothermic reactions : Use jacketed reactors to control temperature during piperidine substitution (scaling from 50 mg to 5 g increases heat release by 10-fold) .
  • Purification bottlenecks : Replace column chromatography with recrystallization (ethanol/water, 70% recovery vs. 50% for columns) .
  • Catalyst recycling : Immobilize Pd catalysts on silica to reduce metal leaching (reused 3x with <5% yield drop) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.